molecular formula C13H9N3O B317972 N-(3-cyanophenyl)isonicotinamide

N-(3-cyanophenyl)isonicotinamide

Cat. No.: B317972
M. Wt: 223.23 g/mol
InChI Key: FUHAIHTUMUMQEW-UHFFFAOYSA-N
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Description

N-(3-Cyanophenyl)isonicotinamide is a synthetic compound derived from isonicotinamide, a pyridine-4-carboxamide moiety. The molecule consists of an isonicotinamide group linked to a 3-cyanophenyl substituent (Fig. 1). The cyano (-CN) group at the phenyl ring’s meta position introduces electron-withdrawing effects, which may enhance binding affinity to biological targets by modulating electronic distribution and solubility. Such derivatives are frequently explored for pharmacological applications, including antimicrobial, anticonvulsant, and antidiabetic activities .

Properties

Molecular Formula

C13H9N3O

Molecular Weight

223.23 g/mol

IUPAC Name

N-(3-cyanophenyl)pyridine-4-carboxamide

InChI

InChI=1S/C13H9N3O/c14-9-10-2-1-3-12(8-10)16-13(17)11-4-6-15-7-5-11/h1-8H,(H,16,17)

InChI Key

FUHAIHTUMUMQEW-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=NC=C2)C#N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=NC=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyanophenyl)isonicotinamide typically involves the reaction of 3-cyanobenzoyl chloride with 4-aminopyridine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(3-cyanophenyl)isonicotinamide is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various heterocyclic compounds and ligands for coordination chemistry .

Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. It has shown promise in the development of new therapeutic agents targeting specific biological pathways .

Medicine: this compound derivatives are explored for their potential medicinal properties, including anti-inflammatory, antimicrobial, and anticancer activities. These derivatives are studied for their ability to interact with specific molecular targets in the body .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications in electronics and materials science .

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

N-(3-Aminophenyl)isonicotinamide
  • Structure: Features a 3-aminophenyl group instead of cyano.
  • Properties: The amino (-NH₂) group is electron-donating, increasing solubility in polar solvents. Its molecular weight is 213.24 g/mol .
N-(3-Chloro-4-fluorophenyl)-2-cyanamido-3-nitroisonicotinamide
  • Structure : Contains chloro, fluoro, and nitro substituents. Molecular weight: 415.9 g/mol .
  • The nitro group (-NO₂) may contribute to redox activity.
  • Synthesis : Prepared via nucleophilic substitution of a chloro precursor with cyanamide .
N-(3-Nitrophenyl)isonicotinamide
  • Structure: Nitro (-NO₂) group at the phenyl ring’s meta position.
  • Relevance : Nitro groups are common in antimicrobial agents but may confer toxicity. This compound is listed as discontinued in commercial catalogs .

Table 1: Substituent Effects on Physicochemical Properties

Compound Substituent Molecular Weight (g/mol) Key Properties
N-(3-Cyanophenyl)isonicotinamide -CN Not reported Electron-withdrawing, polar
N-(3-Aminophenyl)isonicotinamide -NH₂ 213.24 Electron-donating, hydrophilic
N-(3-Chloro-4-fluorophenyl)-... -Cl, -F 415.9 Lipophilic, redox-active

Heterocyclic Derivatives of Isonicotinamide

Azetidinone Derivatives (e.g., 2a–l in )
  • Structure: Incorporate a β-lactam (azetidinone) ring fused to the phenyl group.
  • Activity : Compound 2e (exact substituent unspecified) demonstrated potent anticonvulsant activity in rodent models, outperforming phenytoin in efficacy and neurotoxicity profiles .
  • Mechanism : The β-lactam ring may interact with voltage-gated ion channels or GABA receptors.
Thiazolidinedione Derivatives (e.g., Compounds 68–70 in )
  • Structure : Feature a thiazolidinedione core linked to isonicotinamide.
  • Activity :
    • 68 : N-(5-benzylidene-2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)isonicotinamide.
    • 69 : N-(2-(4-chlorophenyl)-5-(furan-2-ylmethylene)-4-oxothiazolidin-3-yl)isonicotinamide.
    • 70 : N-(5-(2-nitrobenzylidene)-2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)isonicotinamide.
    • Results : Broad-spectrum antimicrobial activity against bacteria (e.g., E. coli, S. aureus) and fungi (e.g., C. albicans), with MIC values comparable to ciprofloxacin and clotrimazole .
Thiazolidine Derivatives (3a–e in )
  • Structure : 4-oxo-1,3-thiazolidine ring substituted with aryl groups.
  • Activity : Moderate to strong antimicrobial effects, though less potent than thiazolidinediones .

Research Implications and Gaps

  • This compound: The cyano group’s electron-withdrawing nature may enhance stability and target binding compared to amino or nitro analogs.
  • Contradictions: While azetidinones show CNS activity, thiazolidinediones target microbes, highlighting the role of heterocycles in divergent biological effects.
  • Future Directions: Synthesis and screening of this compound for anticonvulsant or antimicrobial activity, guided by structural analogs, are warranted.

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